Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate
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Overview
Description
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of butanoic acid and is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a methyl group and an oxoethyl group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, and other derivatives
Scientific Research Applications
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate can be compared with other similar compounds, such as:
Butanoic acid, 2-oxo-, methyl ester: This compound has a similar structure but lacks the methyl group at the 3-position.
Butanoic acid, 2-methyl-, 2-methylbutyl ester: This compound has a different ester group and a more complex structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Biological Activity
Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effects in various biological systems.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a chiral center at the 2-position. The synthesis typically involves the esterification of a corresponding acid with methanol, often utilizing catalytic conditions to enhance yield.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was measured against various bacterial strains, demonstrating effective inhibition:
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | 6.3 |
Pseudomonas aeruginosa | 12.5 |
These results suggest that the compound may serve as a potential lead for antibiotic development, particularly against Gram-negative bacteria.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. Studies using fluorescence microscopy have shown that treated cells exhibit increased permeability, leading to cell lysis.
Study 1: Efficacy Against Biofilms
A study investigated the efficacy of this compound against biofilm-forming bacteria. The compound was tested on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by approximately 70% at concentrations of 10 μg/mL, highlighting its potential application in treating biofilm-associated infections.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments were conducted using human epithelial cells. The compound showed low cytotoxicity with an IC50 value greater than 100 μM, suggesting a favorable safety profile for further development.
Research Findings
- Selectivity : this compound demonstrated selective activity against pathogenic bacteria while exhibiting minimal toxicity to human cells.
- Synergistic Effects : When combined with conventional antibiotics, such as ampicillin, the compound exhibited synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy.
- Potential Applications : Given its antimicrobial properties and low cytotoxicity, this compound may be explored for applications in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.
Properties
CAS No. |
921630-65-1 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1 |
InChI Key |
AQXXLBGKWDWVFE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC=O)C(=O)OC |
Canonical SMILES |
CC(C)C(CC=O)C(=O)OC |
Origin of Product |
United States |
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